1-(4-Bromophenyl)-3-(2-chlorophenyl)-1H-pyrazol-5-amine
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Overview
Description
1-(4-Bromophenyl)-3-(2-chlorophenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings attached to the pyrazole core
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-(2-chlorophenyl)-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and 2-chlorobenzaldehyde.
Condensation Reaction: The first step involves the condensation of 4-bromoaniline with 2-chlorobenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
Purification: The final product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-(2-chlorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding oxides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, hydrazine hydrate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromophenyl)-3-(2-chlorophenyl)-1H-pyrazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing inhibitors of specific enzymes or receptors.
Biological Studies: Researchers investigate the compound’s biological activity, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and derivatives for various applications.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(2-chlorophenyl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine substituents can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-(2-chlorophenyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine: This compound lacks the chlorine substituent, which may affect its chemical reactivity and biological activity.
1-(4-Chlorophenyl)-3-(2-chlorophenyl)-1H-pyrazol-5-amine: This compound lacks the bromine substituent, which may influence its properties and applications.
1-(4-Bromophenyl)-3-(2-fluorophenyl)-1H-pyrazol-5-amine: The presence of a fluorine substituent instead of chlorine can lead to differences in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of bromine and chlorine substituents, which can influence its chemical and biological properties.
Properties
CAS No. |
618098-25-2 |
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Molecular Formula |
C15H11BrClN3 |
Molecular Weight |
348.62 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-(2-chlorophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C15H11BrClN3/c16-10-5-7-11(8-6-10)20-15(18)9-14(19-20)12-3-1-2-4-13(12)17/h1-9H,18H2 |
InChI Key |
LINFMNARNALDAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
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